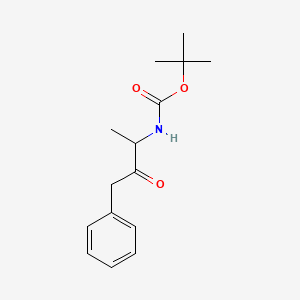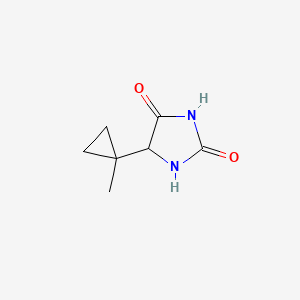![molecular formula C24H29N3O4S B2685267 4-(diethylsulfamoyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851407-24-4](/img/structure/B2685267.png)
4-(diethylsulfamoyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diethylsulfamoyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Polymorphic and Salt Formation Studies
Research on polymorphs and salts of related benzamide derivatives, like 4-nitro-N-(quinolin-8-yl)benzamide, highlights the significance of understanding different crystalline forms and their salt derivatives for drug development and materials science. Polymorphs, characterized by differences in their packing patterns, exhibit diverse physical properties such as melting points, which can influence the drug's bioavailability and stability. Salts of these compounds, with various anions, show conformational differences, affecting their solubility and, consequently, their application potential in pharmaceutical formulations (Khakhlary & Baruah, 2014).
Catalytic Applications
Copper(II)-catalyzed remote sulfonylation of aminoquinolines demonstrates the utility of related compounds in synthetic chemistry, offering a method to introduce sulfonyl groups into molecules. This process highlights the importance of such compounds in creating derivatives with potential biological activity or for further chemical transformations. The environmentally benign byproducts and the use of stable, safe sodium sulfinates as sulfide sources further emphasize the role of these compounds in green chemistry (Xia et al., 2016).
Antiviral Research
In antiviral research, novel 3-sulphonamido-quinazolin-4(3H)-One derivatives synthesized through microwave-assisted techniques were evaluated against a range of respiratory and biodefense viruses. This study exemplifies the potential of related benzamide derivatives in developing antiviral agents. The methodology allows for rapid synthesis, and the evaluation against viruses like influenza and severe acute respiratory syndrome corona highlights the potential medicinal applications of these compounds (Selvam et al., 2007).
Antimalarial and COVID-19 Research
A theoretical investigation into antimalarial sulfonamides for COVID-19 drug applications utilized computational calculations and molecular docking studies. This research demonstrates the multifaceted potential of sulfonamide derivatives (a category closely related to the target compound) in addressing global health challenges such as malaria and COVID-19. The identification of compounds with significant activity against malaria and potential binding affinity to SARS-CoV-2 enzymes underscores the importance of such chemical studies in drug discovery and development (Fahim & Ismael, 2021).
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-5-27(6-2)32(30,31)20-11-9-18(10-12-20)23(28)25-14-13-19-15-21-16(3)7-8-17(4)22(21)26-24(19)29/h7-12,15H,5-6,13-14H2,1-4H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJJNEMVVONJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2685189.png)



![N-(4-bromophenyl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2685195.png)
![N-({1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B2685196.png)

![ethyl 3-(2-chlorophenyl)-3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B2685200.png)
![2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime](/img/structure/B2685202.png)
![5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2685207.png)